molecular formula C18H22ClN3OS B2953641 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897479-08-2

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No.: B2953641
CAS No.: 897479-08-2
M. Wt: 363.9
InChI Key: JMPDNHQNAIAWNW-UHFFFAOYSA-N
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Description

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone: . This compound features a benzothiazole ring system substituted with a piperazine moiety and a cyclohexyl group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multi-step reactions starting from simpler precursors. One common approach is to start with 2-(piperazin-1-yl)benzo[d]thiazole and introduce the chloro and cyclohexyl groups through subsequent chemical reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes, precise control of reaction conditions, and efficient purification techniques to isolate the final product. The choice of solvents, catalysts, and reaction times would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert certain functional groups to more reduced forms.

  • Substitution: : Substitution reactions can replace one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has shown potential as a ligand for various biological targets, including receptors and enzymes.

  • Medicine: : It has been investigated for its potential therapeutic properties, such as anti-inflammatory and antipsychotic activities.

  • Industry: : The compound's unique properties make it suitable for use in material synthesis and drug development.

Comparison with Similar Compounds

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone: can be compared to other similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives. While both compounds share the benzothiazole and piperazine moieties, the presence of the cyclohexyl group in This compound gives it unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPDNHQNAIAWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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